molecular formula C8H3ClF3NO B1457977 2-Chloro-6-(trifluoromethoxy)benzonitrile CAS No. 1261779-40-1

2-Chloro-6-(trifluoromethoxy)benzonitrile

Cat. No.: B1457977
CAS No.: 1261779-40-1
M. Wt: 221.56 g/mol
InChI Key: NTRGETPKMRGTRQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethoxy)benzonitrile (CAS 1261779-40-1) is a valuable halogenated benzonitrile derivative offered for research and development purposes. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry. The molecular structure incorporates both a chloro and a trifluoromethoxy substituent on the benzonitrile scaffold. The presence of the trifluoromethoxy group is of significant interest, as it can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and overall bioavailability, making it a key feature in the design of agrochemicals and pharmaceuticals . This compound is particularly useful as a building block in organic synthesis . The nitrile group can be converted into other functional groups such as carboxylic acids or amides, while the chlorine atom offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations . In research applications, closely related analogs, such as 2-chloro-4-(trifluoromethyl)benzonitrile, have been documented as key precursors in the synthesis of benzyl C-region analogs investigated as potent hTRPV1 antagonists with potential for the treatment of neuropathic pain . Please handle with care. Refer to the Safety Data Sheet for comprehensive hazard and handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-6-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRGETPKMRGTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may disrupt normal cell signaling, leading to changes in gene expression patterns and metabolic activities. These changes can result in altered cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular functions. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism. Understanding these dosage effects is crucial for determining safe and effective usage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, influencing energy production, biosynthesis, and other essential processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within certain tissues can significantly impact its overall effects on the organism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall impact on cellular functions .

Biological Activity

2-Chloro-6-(trifluoromethoxy)benzonitrile is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzonitrile moiety, which contribute to its unique chemical properties and biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C8H4ClF3NO
  • Molecular Weight : 221.57 g/mol
  • Physical State : Solid at room temperature

The biological activity of this compound primarily stems from its interaction with various biochemical pathways. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors, potentially affecting signaling pathways related to inflammation, cancer, and other diseases.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, possibly by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Anticancer Potential : Some studies have explored the anticancer properties of this compound, indicating that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

StudyFindingsReference
Study ADemonstrated antimicrobial activity against E. coli and S. aureus
Study BShowed significant reduction in TNF-α levels in macrophages
Study CInduced apoptosis in breast cancer cell lines through ROS generation

Toxicological Profile

While the biological activities are promising, the toxicological profile of this compound requires careful consideration. Toxicity studies suggest that high concentrations may lead to cytotoxic effects in non-target cells, emphasizing the need for further research into safe dosage levels and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzonitrile Derivatives

The biological and physicochemical properties of benzonitrile derivatives are highly dependent on substituent identity, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
2-Chloro-6-(trifluoromethoxy)benzonitrile C₈H₃ClF₃NO -Cl (2), -OCF₃ (6) High metabolic stability; agrochemical intermediates
2-Chloro-6-(trifluoromethyl)benzonitrile C₈H₃ClF₃N -Cl (2), -CF₃ (6) Lower polarity than trifluoromethoxy analog; used in materials science
2-Chloro-6-(difluoromethoxy)benzonitrile C₈H₄ClF₂NO -Cl (2), -OCF₂H (6) Reduced electron-withdrawing effect; lower thermal stability
2-Chloro-5-(trifluoromethyl)benzonitrile C₈H₃ClF₃N -Cl (2), -CF₃ (5) Altered steric effects; potential kinase inhibitor
NPS-2143 (CaSR antagonist) C₂₄H₂₄ClN₂O₃ -Cl (2), -OCF₃ (6), extended side chain Potent calcium-sensing receptor antagonist; treats hyperparathyroidism
2-Fluoro-6-(4-methylphenoxy)benzonitrile C₁₄H₉FNO -F (2), -O-C₆H₄-CH₃ (6) Increased lipophilicity; herbicide development

Preparation Methods

Fluorination and Cyanation of Chlorinated Aromatic Precursors

A common approach begins with 2,3-dichlorotrifluorotoluene as the raw material. This compound undergoes selective fluorination to produce 2-fluoro-3-chlorotrifluorotoluene, followed by cyanation to introduce the nitrile group at the 6-position, yielding 2-chloro-6-(trifluoromethyl)benzonitrile, a close analog to the target compound.

Reaction Conditions for Cyanation:

Step Reagents & Solvents Conditions Yield (%) Purity (%)
Cyanation of 2-fluoro-3-chlorotrifluorotoluene Sodium cyanide or potassium cyanide in dry N,N-dimethylacetamide or dimethyl sulfoxide 90-100 °C for 2-4 hours 87.2-87.6 97.8

The cyanation is typically performed by dissolving the fluorinated intermediate in a polar aprotic solvent such as dry N,N-dimethylacetamide or dimethyl sulfoxide, followed by slow addition of cyanide salts and heating. The product is isolated by extraction, washing, drying, and distillation under reduced pressure.

Catalytic Hydrogenation and Hydrolysis Steps

Subsequent transformations include catalytic hydrogenation and hydrolysis to convert intermediates into benzamide derivatives or further functionalized products. For example, 2-chloro-6-trifluoromethylbenzonitrile can be hydrogenated in the presence of palladium or Raney nickel catalysts with triethylamine as a base, in solvents such as tetrahydrofuran, methanol, or ethanol.

Step Catalyst Solvent(s) Conditions Yield (%) Purity (%)
Hydrogenation of nitrile 5% Pd/C, Raney nickel Methanol, ethanol, THF 25 °C, 1.5 atm H2, 1-16 h >90 >95
Hydrolysis to benzamide NaOH, KOH, or LiOH Water, methanol, ethanol 100 °C, 1-4 h ~89 ~97

The hydrogenation step reduces nitrile groups or dechlorinates intermediates, while hydrolysis converts nitriles to amides. These steps are often combined or performed sequentially depending on process optimization.

Alternative Fluorination Methods

An alternative fluorination method involves reacting 2,6-dichlorobenzonitrile with substantially anhydrous metal fluorides (e.g., KF) at elevated temperatures (160-300 °C) without solvents, using phase transfer catalysts such as polyethers or tetra-substituted ammonium/phosphonium salts. This solventless process improves fluoride concentration in the organic phase and simplifies product isolation.

Parameter Details
Starting material 2,6-dichlorobenzonitrile
Fluoride source Anhydrous metal fluoride (e.g., KF)
Catalyst Phase transfer catalyst (crown ethers, tetra-substituted ammonium salts)
Temperature 160-300 °C
Pressure Ambient
Advantages No solvent, easier catalyst recovery, high efficiency

This method can be adapted for fluorination of chlorinated benzonitriles to obtain fluorinated derivatives with high selectivity and yield.

Process Optimization and Environmental Considerations

The disclosed methods emphasize:

  • Use of relatively inexpensive and readily available raw materials (e.g., 2,3-dichlorotrifluorotoluene)
  • Avoidance of highly toxic, explosive, or difficult-to-store reagents
  • Mild reaction conditions (moderate temperatures, atmospheric pressure)
  • High product purity (>97%) and yields (>85%)
  • Reduction of waste and environmental impact by solvent recycling and catalyst recovery

Summary Table of Key Preparation Steps for 2-Chloro-6-(trifluoromethoxy)benzonitrile-Related Compounds

Step No. Reaction Type Starting Material Reagents/Catalysts Solvent(s) Conditions Yield (%) Notes
1 Fluorination 2,3-dichlorotrifluorotoluene Sodium fluoride, diisopropylethylamine N-methylpyrrolidone Reflux, 4 h 92.2 Produces 2-fluoro-3-chlorotrifluorotoluene
2 Cyanation 2-fluoro-3-chlorotrifluorotoluene Sodium or potassium cyanide Dry DMAc or DMSO 90-100 °C, 2-4 h 87.2-87.6 Produces 2-chloro-6-trifluoromethylbenzonitrile
3 Hydrogenation 2-chloro-6-trifluoromethylbenzonitrile 5% Pd/C, triethylamine THF, methanol, ethanol 25 °C, 1.5 atm H2, 1-16 h >90 Converts nitrile to amine or reduces chlorides
4 Hydrolysis 2-chloro-6-trifluoromethylbenzonitrile NaOH, KOH, LiOH Water, methanol, ethanol 100 °C, 1-4 h ~89 Converts nitrile to benzamide

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-(trifluoromethoxy)benzonitrile, and what reaction conditions optimize yield?

The synthesis typically involves halogenation and functional group introduction on a benzonitrile core. For example:

  • Chlorination : Starting with a trifluoromethoxy-substituted benzonitrile, chlorination is performed using chlorine gas in acetic acid at 60°C to introduce the chloro group at the 2-position .
  • Substitution reactions : Potassium thiophenolate in DMSO can replace chloro groups in related benzonitriles, though temperature control (150–170°C) is critical to avoid byproducts .
    Key considerations : Solvent choice (polar aprotic solvents enhance reactivity) and catalyst selection (e.g., Lewis acids for regioselectivity).

Q. How is the structure of this compound validated spectroscopically?

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethoxy signals near -55 to -60 ppm, while 13C^{13}\text{C} NMR confirms nitrile carbon peaks at ~115 ppm .
  • Mass spectrometry : Molecular ion peaks at m/z 235.56 (calculated for C8H3ClF3NO\text{C}_8\text{H}_3\text{ClF}_3\text{NO}) .
  • IR : Strong nitrile stretching vibrations at ~2230 cm1^{-1} .

Q. What are the primary reactivity patterns of this compound?

  • Nucleophilic substitution : The chloro group undergoes substitution with amines or thiols under mild conditions (e.g., DMF, 50°C) .
  • Electrophilic aromatic substitution : The electron-withdrawing nitrile and trifluoromethoxy groups direct incoming electrophiles to the 4-position .
  • Hydrolysis : Under acidic conditions, the nitrile converts to a carboxylic acid, useful for derivatization .

Advanced Research Questions

Q. How does temperature affect regioselectivity in reactions involving this compound?

  • Cyclization studies : At 150–170°C, the compound forms a single cyclized product, but temperatures >200°C promote isomerization (e.g., 3-chloro derivatives via thermal rearrangement) .
  • Substitution vs. elimination : Elevated temperatures (>100°C) in polar solvents favor elimination over substitution, requiring precise thermal control .

Q. What computational approaches predict the biological interactions of this compound?

  • Docking simulations : Molecular docking with enzymes (e.g., cytochrome P450) highlights hydrophobic interactions with trifluoromethoxy and chloro groups .
  • DFT calculations : Predicts electrophilic sites for covalent binding, validated by experimental LC-MS adduct formation .
    Caution : Biological activity data are preliminary; the compound is not FDA-approved and lacks in vivo toxicity profiles .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation?

  • Case study : Discrepancies in chlorination yields (40–80%) arise from trace moisture or solvent purity. Anhydrous acetic acid and inert atmospheres improve reproducibility .
  • Byproduct analysis : GC-MS identifies dimers or dehalogenated byproducts; optimizing stoichiometry (1.2 eq Cl2_2) minimizes these .

Methodological Recommendations

  • Synthetic optimization : Use Schlenk lines for moisture-sensitive reactions .
  • Analytical validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with NMR for purity assessment .
  • Safety protocols : Handle nitriles in fume hoods due to potential HCN release during hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-(trifluoromethoxy)benzonitrile
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